6-[4-(3-Chloro-4-methyl-phenyl)-piperazine-1-sulfonyl]-chromen-2-one
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Overview
Description
6-[4-(3-Chloro-4-methyl-phenyl)-piperazine-1-sulfonyl]-chromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromen-2-one core, which is a derivative of coumarin, and is substituted with a piperazine ring that is further functionalized with a sulfonyl group and a chloromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Chloro-4-methyl-phenyl)-piperazine-1-sulfonyl]-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-one core, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The sulfonylation of the piperazine ring is achieved using sulfonyl chlorides under basic conditions. The final step involves the chloromethylation of the phenyl ring using chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-Chloro-4-methyl-phenyl)-piperazine-1-sulfonyl]-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
6-[4-(3-Chloro-4-methyl-phenyl)-piperazine-1-sulfonyl]-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[4-(3-Chloro-4-methyl-phenyl)-piperazine-1-sulfonyl]-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenyl derivatives: These compounds share the chloromethylphenyl group and exhibit similar chemical reactivity.
Piperazine-sulfonyl derivatives: Compounds with a piperazine ring substituted with a sulfonyl group have comparable pharmacological properties.
Chromen-2-one derivatives: These compounds, like coumarins, have a similar core structure and are used in various applications.
Uniqueness
6-[4-(3-Chloro-4-methyl-phenyl)-piperazine-1-sulfonyl]-chromen-2-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the chromen-2-one core, piperazine ring, and sulfonyl group allows for diverse interactions with molecular targets, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C20H19ClN2O4S |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
6-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonylchromen-2-one |
InChI |
InChI=1S/C20H19ClN2O4S/c1-14-2-4-16(13-18(14)21)22-8-10-23(11-9-22)28(25,26)17-5-6-19-15(12-17)3-7-20(24)27-19/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
YICUWALMFGSWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)Cl |
Origin of Product |
United States |
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